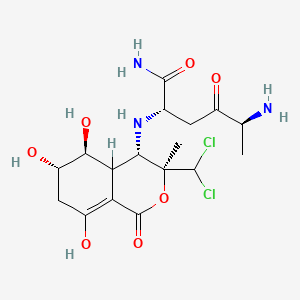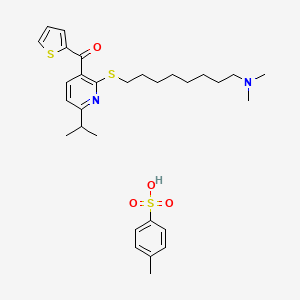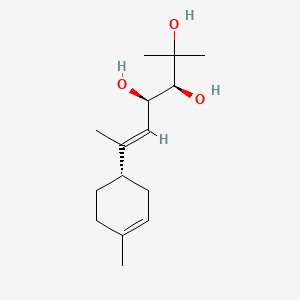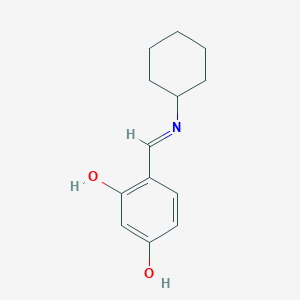
ZK756326 2HCl
Overview
Description
ZK 756326 is a nonpeptide chemokine receptor agonist that specifically targets the CC chemokine receptor 8 (CCR8). This compound has shown potential in various scientific research applications, particularly in the fields of immunology and cancer research .
Scientific Research Applications
ZK 756326 has several scientific research applications:
Immunology: It is used to study the role of CCR8 in immune cell signaling and function.
Cancer Research: ZK 756326 is investigated for its potential in cancer immunotherapy.
HIV Research: The compound has shown potential in inhibiting HIV cell-cell fusion by blocking the interaction between the virus and CCR8.
Mechanism of Action
ZK 756326 exerts its effects by binding to the orthosteric binding pocket of the CCR8 receptor. This binding activates the receptor and initiates downstream signaling pathways, including the increase in intracellular calcium levels and the phosphorylation of ERK1/2 . The compound’s selectivity for CCR8 is attributed to the conserved Y1.39Y3.32E7.39 motif in the binding pocket .
Safety and Hazards
ZK756326 2HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Relevant Papers this compound has been cited by two publications . One paper discusses how tumor-derived exosomes drive pre-metastatic niche formation in the lung via modulating CCL1+ fibroblast and CCR8+ Treg cell interactions . Another paper discusses how a CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2-mediated inflammation .
Biochemical Analysis
Biochemical Properties
ZK 756326 is a potent and selective agonist of the CC chemokine receptor 8 (CCR8). It inhibits the binding of the CCR8 ligand I-309 (CCL1) with an IC50 value of 1.8 μM . As a full agonist, ZK 756326 dose-responsively elicits an increase in intracellular calcium levels and cross-desensitizes the receptor’s response to CCL1 . Additionally, ZK 756326 stimulates extracellular acidification in cells expressing human CCR8 . The compound shows high specificity for CCR8 compared to other G-protein-coupled receptors, indicating its targeted action .
Cellular Effects
ZK 756326 has been shown to influence various cellular processes. In cells expressing human CCR8, ZK 756326 stimulates an increase in intracellular calcium levels, which is a critical secondary messenger in many signaling pathways . This compound also induces extracellular acidification, suggesting its role in modulating cellular metabolism . Furthermore, ZK 756326 has been observed to increase the expression of phosphorylated extracellular signal-regulated kinases ERK1 and ERK2 in THP1 cells, indicating its impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of ZK 756326 involves its binding to the orthosteric binding pocket of CCR8, which is situated on the extracellular side of the transmembrane domain . This binding interaction is facilitated by a conserved Y1.39Y3.32E7.39 motif in the binding pocket, which plays a crucial role in the recognition of both chemokine and non-peptide ligands . Upon binding, ZK 756326 activates downstream signaling pathways by increasing intracellular calcium levels and inducing the phosphorylation of ERK1/2 . The compound’s ability to cross-desensitize the receptor’s response to CCL1 further highlights its role in modulating CCR8 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZK 756326 have been studied over various time frames. The compound has been shown to maintain its stability and activity over extended periods when stored under recommended conditions . In vitro studies have demonstrated that ZK 756326 can induce sustained increases in intracellular calcium levels and extracellular acidification over time . Additionally, long-term exposure to ZK 756326 has been associated with persistent activation of CCR8 and its downstream signaling pathways .
Dosage Effects in Animal Models
The effects of ZK 756326 vary with different dosages in animal models. At lower doses, the compound effectively activates CCR8 and induces chemotaxis in cells expressing murine CCR8 . At higher doses, ZK 756326 may exhibit toxic or adverse effects, including potential off-target interactions with other G-protein-coupled receptors . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
ZK 756326 is involved in metabolic pathways associated with CCR8 activation. The compound interacts with enzymes and cofactors that regulate intracellular calcium levels and extracellular acidification . By modulating these pathways, ZK 756326 influences metabolic flux and metabolite levels within cells expressing CCR8
Transport and Distribution
Within cells and tissues, ZK 756326 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CCR8 and other potential targets . Understanding the transport and distribution mechanisms of ZK 756326 is essential for optimizing its therapeutic applications and minimizing off-target effects.
Subcellular Localization
ZK 756326 exhibits subcellular localization primarily at the cell membrane, where it interacts with CCR8 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct ZK 756326 to particular organelles, further modulating its effects on cellular processes . Detailed studies on the subcellular localization of ZK 756326 will provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK 756326 involves the reaction of 2-[2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy]ethanol with hydrochloric acid to form its dihydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of ZK 756326 follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and purification systems to produce the compound in bulk while maintaining its chemical integrity and activity .
Chemical Reactions Analysis
Types of Reactions
ZK 756326 primarily undergoes binding and activation reactions with the CCR8 receptor. It inhibits the binding of the natural ligand I-309 (CCL1) to CCR8, with an IC50 value of 1.8 μM . The compound also elicits an increase in intracellular calcium levels and stimulates extracellular acidification in cells expressing CCR8 .
Common Reagents and Conditions
The common reagents used in the reactions involving ZK 756326 include radiolabeled ligands for binding assays and calcium-sensitive dyes for intracellular calcium measurements . The conditions typically involve physiological pH and temperature to mimic the natural environment of the receptor.
Major Products Formed
The major products formed from the reactions involving ZK 756326 are the activated CCR8 receptor and the downstream signaling molecules, such as phosphorylated extracellular signal-regulated kinase (ERK1/2) .
Comparison with Similar Compounds
Similar Compounds
LMD-009: Another nonpeptide agonist of CCR8 with similar binding and activation properties.
CCL1 (I-309): The natural ligand for CCR8, which also activates the receptor but with different binding dynamics.
Uniqueness of ZK 756326
ZK 756326 is unique due to its high specificity and potency as a nonpeptide agonist for CCR8. It demonstrates greater than 28-fold specificity for CCR8 compared to other G-protein-coupled receptors . This specificity makes it a valuable tool for studying CCR8-mediated signaling and for potential therapeutic applications targeting CCR8-expressing cells .
Properties
IUPAC Name |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACCEKWFGWZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)


![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

